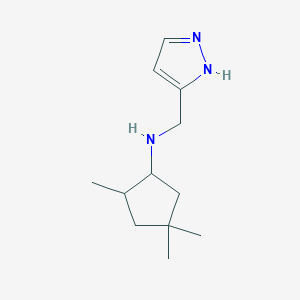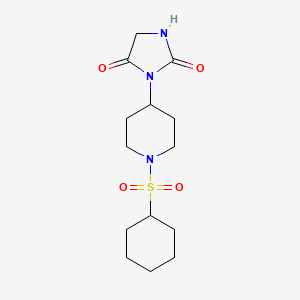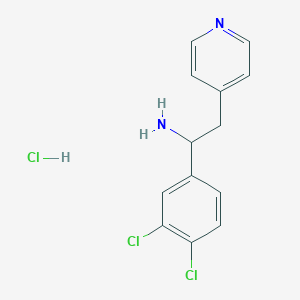
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is known to selectively target and inhibit the activity of several kinases that play a critical role in the growth and survival of cancer cells and immune cells.
Mecanismo De Acción
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine selectively inhibits the activity of several kinases that are involved in BCR signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine blocks the activation of downstream signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
In preclinical studies, 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. Additionally, 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells, which could potentially enhance the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine is its selectivity for BCR signaling pathways, which makes it a potentially safer and more effective therapeutic agent compared to other kinase inhibitors that target multiple pathways. However, one of the limitations of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine is its relatively short half-life, which could limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine as a therapeutic agent. One area of research could focus on optimizing the pharmacokinetic properties of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine to improve its efficacy in vivo. Additionally, further studies could investigate the potential of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine in humans.
Métodos De Síntesis
The synthesis of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine involves a series of chemical reactions that start with the preparation of 2,4,4-trimethylcyclopentanone. This intermediate is then reacted with 1H-pyrazole-5-carboxaldehyde to form the corresponding pyrazole derivative, which is subsequently treated with N-methylpiperazine and hydrochloric acid to yield 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. In particular, 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine has been shown to be effective in targeting B-cell receptor (BCR) signaling pathways, which are known to play a critical role in the development and progression of various types of B-cell malignancies.
Propiedades
IUPAC Name |
2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-9-6-12(2,3)7-11(9)13-8-10-4-5-14-15-10/h4-5,9,11,13H,6-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXSAJVDGYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC2=CC=NN2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)
![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)


![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)
![3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2479889.png)
![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)
![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)
![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)